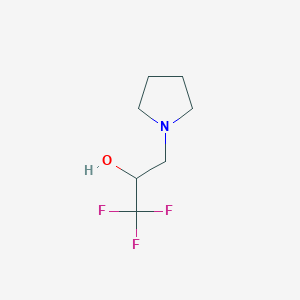![molecular formula C15H15N3O5S2 B2526737 3-({2-[4-(呋喃-2-基)-1H-吡唑-1-基]乙基}磺酰胺基)噻吩-2-羧酸甲酯 CAS No. 2034352-55-9](/img/structure/B2526737.png)
3-({2-[4-(呋喃-2-基)-1H-吡唑-1-基]乙基}磺酰胺基)噻吩-2-羧酸甲酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-(N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)sulfamoyl)thiophene-2-carboxylate is a useful research compound. Its molecular formula is C15H15N3O5S2 and its molecular weight is 381.42. The purity is usually 95%.
BenchChem offers high-quality methyl 3-(N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)sulfamoyl)thiophene-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl 3-(N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)sulfamoyl)thiophene-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗菌活性
呋喃衍生物因其显着的治疗功效而在药物化学领域引起了关注。在微生物耐药性的背景下,这些化合物提供了一种新的视角。 研究人员通过结合呋喃核合成新型抗菌剂 。您提到的化合物可能对革兰氏阳性菌和革兰氏阴性菌都具有抗菌活性。需要进一步研究来探索其特定的作用机制和潜在的临床应用。
作用机制
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability . For instance, certain conditions might enhance or inhibit the compound’s interactions with its targets, or affect its stability and thus its ability to exert its effects.
生化分析
Biochemical Properties
Methyl 3-({2-[4-(furan-2-yl)-1H-pyrazol-1-yl]ethyl}sulfamoyl)thiophene-2-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. The compound has been shown to inhibit certain enzymes involved in metabolic pathways, such as kinases and proteases, by binding to their active sites and altering their catalytic activity . Additionally, it can form non-covalent interactions with proteins, affecting their conformation and stability .
Cellular Effects
Methyl 3-({2-[4-(furan-2-yl)-1H-pyrazol-1-yl]ethyl}sulfamoyl)thiophene-2-carboxylate exerts various effects on different cell types and cellular processes. It has been observed to modulate cell signaling pathways, including the MAPK and PI3K/Akt pathways, leading to changes in gene expression and cellular metabolism . The compound can induce apoptosis in cancer cells by activating caspases and promoting the release of cytochrome c from mitochondria . Furthermore, it affects cellular proliferation and differentiation by influencing the expression of key regulatory genes .
Molecular Mechanism
The molecular mechanism of action of methyl 3-({2-[4-(furan-2-yl)-1H-pyrazol-1-yl]ethyl}sulfamoyl)thiophene-2-carboxylate involves its binding interactions with biomolecules and its ability to modulate enzyme activity. The compound binds to the active sites of enzymes, such as kinases and proteases, through hydrogen bonding and hydrophobic interactions . This binding inhibits the catalytic activity of these enzymes, leading to downstream effects on cellular processes. Additionally, the compound can interact with transcription factors, altering their ability to regulate gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of methyl 3-({2-[4-(furan-2-yl)-1H-pyrazol-1-yl]ethyl}sulfamoyl)thiophene-2-carboxylate have been studied over time to assess its stability, degradation, and long-term impact on cellular function. The compound has shown good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have indicated that the compound can maintain its biological activity and continue to influence cellular processes, such as apoptosis and proliferation, over time .
Dosage Effects in Animal Models
The effects of methyl 3-({2-[4-(furan-2-yl)-1H-pyrazol-1-yl]ethyl}sulfamoyl)thiophene-2-carboxylate vary with different dosages in animal models. At lower doses, the compound has been observed to have therapeutic effects, such as reducing tumor growth and inflammation . At higher doses, it can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . The compound’s therapeutic window and threshold effects have been determined through dose-response studies in various animal models .
Metabolic Pathways
Methyl 3-({2-[4-(furan-2-yl)-1H-pyrazol-1-yl]ethyl}sulfamoyl)thiophene-2-carboxylate is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound can inhibit key enzymes in glycolysis and the tricarboxylic acid cycle, leading to alterations in energy production and cellular metabolism . Additionally, it can affect the levels of metabolites, such as ATP and NADH, by modulating the activity of metabolic enzymes .
Transport and Distribution
The transport and distribution of methyl 3-({2-[4-(furan-2-yl)-1H-pyrazol-1-yl]ethyl}sulfamoyl)thiophene-2-carboxylate within cells and tissues involve interactions with transporters and binding proteins . The compound can be actively transported across cell membranes by specific transporters, such as ABC transporters, and can bind to intracellular proteins, influencing its localization and accumulation . The distribution of the compound within tissues is influenced by its affinity for different cellular compartments and its ability to cross biological barriers .
Subcellular Localization
The subcellular localization of methyl 3-({2-[4-(furan-2-yl)-1H-pyrazol-1-yl]ethyl}sulfamoyl)thiophene-2-carboxylate is critical for its activity and function. The compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, and endoplasmic reticulum, through targeting signals and post-translational modifications . Its localization within these compartments allows it to interact with specific biomolecules and exert its effects on cellular processes . For example, its presence in the nucleus enables it to modulate gene expression by interacting with transcription factors .
属性
IUPAC Name |
methyl 3-[2-[4-(furan-2-yl)pyrazol-1-yl]ethylsulfamoyl]thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O5S2/c1-22-15(19)14-13(4-8-24-14)25(20,21)17-5-6-18-10-11(9-16-18)12-3-2-7-23-12/h2-4,7-10,17H,5-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXLYFUDDARXUKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)S(=O)(=O)NCCN2C=C(C=N2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(4-fluorophenyl)-N-methyl-2-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}thiophene-3-sulfonamide](/img/structure/B2526655.png)

![ethyl 1-((4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)sulfonyl)piperidine-3-carboxylate](/img/structure/B2526660.png)
![1-[4-[(5,6-Dimethylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-2-pyrazol-1-ylethanone](/img/structure/B2526662.png)
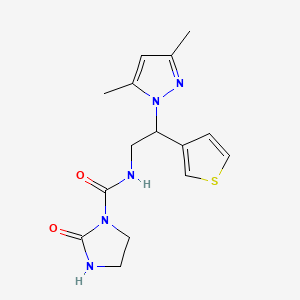
![N-(3-(1H-imidazol-1-yl)propyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-3,4-dimethoxybenzamide hydrochloride](/img/structure/B2526665.png)
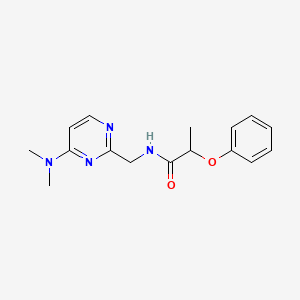
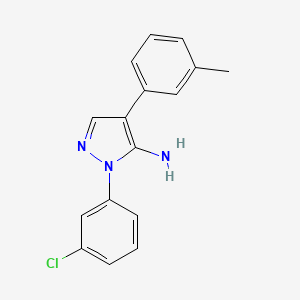
![ethyl 4-[5-[(Z)-2-cyano-3-oxo-3-piperidin-1-ylprop-1-enyl]furan-2-yl]benzoate](/img/structure/B2526669.png)
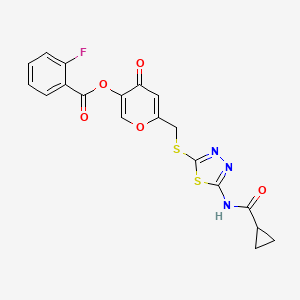
![(E)-methyl 2-(2-cyano-3-(3-nitrophenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2526671.png)
![2-((4-isopropylbenzyl)thio)-3-(4-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2526672.png)
